Synthetic Efficiency: Dimethylcarbamyl Bromide Enables Higher Yields than Chloride in Halogen Exchange
The synthesis of dimethylcarbamyl bromide from its chloride analog via halogen exchange with hydrogen bromide proceeds with a high distilled yield, establishing a benchmark for its efficient procurement and generation. This quantitative data point provides a clear advantage over alternative, lower-yielding synthetic routes [1].
| Evidence Dimension | Distilled yield of halogen exchange reaction |
|---|---|
| Target Compound Data | 90% distilled yield |
| Comparator Or Baseline | Alternative route for related carbamoyl bromides (e.g., from formamides) yields 22% |
| Quantified Difference | 68 percentage points higher yield for the halogen exchange method |
| Conditions | Reaction of dimethylcarbamoyl chloride with hydrogen bromide at room temperature without solvent |
Why This Matters
A 68% higher yield in the key synthetic step directly translates to lower production costs, reduced waste, and improved atom economy for the procurement of the bromide.
- [1] Gymer, G.E., Narayanaswami, S. Comprehensive Organic Functional Group Transformations. 6.14.3.3.3.(ii) Preparation of N,N-disubstituted carbamoyl bromides. ScienceDirect. Citing: 59CCC760. View Source
